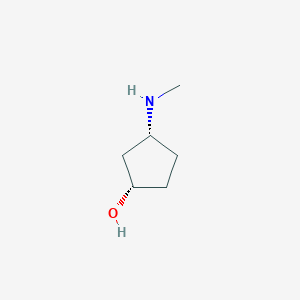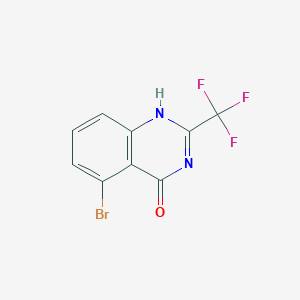
ethyl (2E)-3-(5-methoxypyridin-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl (2E)-3-(5-methoxypyridin-2-yl)prop-2-enoate is an organic compound with the molecular formula C11H13NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-(5-methoxypyridin-2-yl)prop-2-enoate typically involves the reaction of 5-methoxypyridine-2-carbaldehyde with ethyl acrylate in the presence of a base. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as distillation or crystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl (2E)-3-(5-methoxypyridin-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbon-carbon double bond can be reduced to form the corresponding alkane.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation can be used.
Major Products Formed
Oxidation: Formation of 3-(5-hydroxypyridin-2-yl)acrylate.
Reduction: Formation of ethyl 3-(5-methoxypyridin-2-yl)propanoate.
Substitution: Formation of 3-(5-nitropyridin-2-yl)acrylate or 3-(5-bromopyridin-2-yl)acrylate.
Wissenschaftliche Forschungsanwendungen
ethyl (2E)-3-(5-methoxypyridin-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl (2E)-3-(5-methoxypyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (E)-3-(5-methoxypyridin-2-yl)acrylate
- Ethyl (E)-3-(5-methoxypyridin-3-yl)acrylate
Uniqueness
ethyl (2E)-3-(5-methoxypyridin-2-yl)prop-2-enoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
ethyl (E)-3-(5-methoxypyridin-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(13)7-5-9-4-6-10(14-2)8-12-9/h4-8H,3H2,1-2H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZTYTPGHSZBNZ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=NC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=NC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-ethyl-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B8255762.png)




![2-[2-(hydroxymethyl)phenyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B8255788.png)
![Methyl 3-[(2,2-dimethylpropoxy)sulfonyl]benzoate](/img/structure/B8255795.png)



